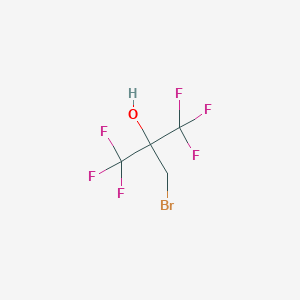

2-(Bromomethyl)hexafluoropropan-2-ol

Description

Contextual Significance of Fluorinated Organic Scaffolds in Modern Chemistry

Fluorinated organic compounds have become indispensable in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine, the second smallest substituent after hydrogen, and the strength of the carbon-fluorine bond impart unique characteristics to these scaffolds.

The unique properties of fluorinated compounds also extend to materials science, where they are used in the production of polymers with high thermal stability and chemical resistance, such as polytetrafluoroethylene (Teflon). In agrochemicals, fluorinated compounds often exhibit enhanced efficacy and selectivity. The growing appreciation for the beneficial effects of fluorine continues to drive research into new and efficient methods for the introduction of fluorine and fluorinated motifs into organic molecules.

Rationale for Investigating Halogenated Alcohols as Synthetic Precursors

Halogenated alcohols are a versatile class of organic compounds that serve as valuable intermediates in a wide array of chemical transformations. scbt.com The presence of both a hydroxyl (-OH) group and a halogen atom within the same molecule provides two distinct reactive sites, allowing for sequential and regioselective modifications. The hydroxyl group can be transformed into a better leaving group, facilitating nucleophilic substitution reactions, or it can be oxidized to a carbonyl group. scbt.com

The halogen atom, in this case, bromine, is an excellent leaving group in its own right, making the carbon to which it is attached susceptible to nucleophilic attack. This dual reactivity makes halogenated alcohols powerful building blocks for the synthesis of complex molecules. They can be used to introduce a variety of functional groups, construct carbon-carbon bonds, and form heterocyclic rings. The specific nature of the halogen and the substitution pattern of the alcohol can be tailored to achieve desired reactivity and stereochemical outcomes. The investigation of novel halogenated alcohols, such as 2-(bromomethyl)hexafluoropropan-2-ol, is therefore driven by the potential to unlock new synthetic pathways and access previously unattainable molecular architectures.

Current Research Landscape and Emerging Trajectories for this compound

While the broader classes of fluorinated compounds and halogenated alcohols are well-established in chemical research, this compound is a more specialized reagent with a research landscape that is still unfolding. Currently, its primary role is as a niche building block in organic synthesis, valued for its ability to introduce the sterically demanding and electronically unique 1,1,1,3,3,3-hexafluoro-2-(hydroxymethyl)propan-2-yl moiety.

Detailed research findings on the specific applications of this compound are not yet widely published in peer-reviewed literature, with much of the available information coming from chemical suppliers and patent literature. This suggests that the compound is likely being explored in industrial research and development settings for the synthesis of proprietary molecules.

Emerging trajectories for this compound are likely to focus on its use as an electrophilic precursor. The electron-withdrawing nature of the two trifluoromethyl groups is expected to enhance the reactivity of the bromomethyl group towards nucleophiles. Potential areas of application could include:

Pharmaceutical Synthesis: Introduction of the bulky, lipophilic, and metabolically stable hexafluoroisopropanol motif into drug candidates to improve their pharmacological properties.

Agrochemical Development: Incorporation of the fluorinated moiety into new pesticides and herbicides to enhance their biological activity and environmental stability.

Materials Science: Use as a monomer or functionalizing agent for the creation of specialty polymers with unique thermal and chemical resistance properties.

As synthetic methodologies continue to advance, it is anticipated that the utility of specialized reagents like this compound will become more widely recognized and documented in scientific literature.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 503169-76-4 |

| Molecular Formula | C4H3BrF6O |

| Molecular Weight | 260.96 g/mol |

| Appearance | Not specified |

| Boiling Point | 101-103 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGSMOCOWOKNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457681 | |

| Record name | 2-(Bromomethyl)hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503169-76-4 | |

| Record name | 2-(Bromomethyl)hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)hexafluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromomethyl Hexafluoropropan 2 Ol

Diverse Synthetic Routes to 2-(Bromomethyl)hexafluoropropan-2-ol

The construction of the this compound scaffold can be approached through several synthetic strategies. These can be broadly categorized into direct halogenation of a suitable precursor and precursor-driven pathways involving the formation of the core structure through carbon-carbon or carbon-oxygen bond formation.

Direct Halogenation Strategies

A direct halogenation approach would logically commence from a precursor molecule already possessing the hexafluoropropan-2-ol core, such as 2-(hydroxymethyl)hexafluoropropan-2-ol. The conversion of the primary alcohol functionality to a bromide can be achieved using standard brominating agents.

Table 1: Potential Brominating Agents for Direct Halogenation

| Reagent Class | Specific Examples | General Reaction Conditions |

| Phosphorus Halides | Phosphorus tribromide (PBr₃) | Typically performed in an inert solvent like diethyl ether or dichloromethane, often at reduced temperatures. |

| Thionyl Halides | Thionyl bromide (SOBr₂) | Reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the acidic byproducts. |

| Appel Reaction | Carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) | A mild method suitable for a wide range of alcohols, performed in an inert solvent. |

While these methods are well-established for the conversion of primary alcohols to alkyl bromides, their application to the synthesis of this compound is not explicitly detailed in publicly available scientific literature. The high electronegativity of the two trifluoromethyl groups might influence the reactivity of the neighboring hydroxyl group, potentially requiring tailored reaction conditions.

Precursor-Driven Synthetic Pathways

A highly plausible and efficient route to this compound involves a precursor-driven pathway starting from 2,2-bis(trifluoromethyl)oxirane (B3041556), also known as hexafluoroisobutylene oxide. This strained three-membered ring is susceptible to nucleophilic ring-opening reactions.

The reaction of 2,2-bis(trifluoromethyl)oxirane with a bromide nucleophile, such as from hydrogen bromide (HBr), would proceed via a regioselective attack on the unsubstituted carbon of the epoxide ring. This regioselectivity is dictated by both steric and electronic factors. The bulky trifluoromethyl groups hinder nucleophilic attack at the tertiary carbon, while the electron-withdrawing nature of these groups makes the primary carbon more electrophilic.

This pathway is supported by studies on the ring-opening of 2,2-bis(trifluoromethyl)oxirane with various nucleophiles, which consistently show the formation of tertiary alcohols of the general structure NuCH₂C(CF₃)₂OH. researchgate.net

Novel Catalyst Systems for this compound Formation

The development of novel catalyst systems for the synthesis of this compound would likely focus on enhancing the efficiency and selectivity of the aforementioned precursor-driven pathway. For the ring-opening of 2,2-bis(trifluoromethyl)oxirane, Lewis acids or phase-transfer catalysts could potentially be employed.

Mechanistic Analysis of this compound Formation Reactions

The mechanism of the most probable synthetic route, the ring-opening of 2,2-bis(trifluoromethyl)oxirane with HBr, can be described as an Sₙ2-type process. The reaction is initiated by the protonation of the epoxide oxygen by HBr, which activates the ring. The bromide ion (Br⁻) then acts as the nucleophile, attacking the less sterically hindered primary carbon atom. This backside attack leads to the inversion of configuration at the reaction center (though in this case it is a CH₂ group) and the opening of the epoxide ring to form the final product, this compound.

The regioselectivity of this reaction is a key feature. Attack at the tertiary carbon is disfavored due to the significant steric hindrance imposed by the two trifluoromethyl groups.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

While specific optimization studies for the synthesis of this compound have not been published, general principles of reaction optimization can be applied to the proposed ring-opening of 2,2-bis(trifluoromethyl)oxirane.

Table 2: Key Parameters for Optimization

| Parameter | Considerations for Optimization | Potential Impact |

| Solvent | Aprotic solvents (e.g., dichloromethane, diethyl ether) are generally preferred to avoid competition with the bromide nucleophile. | Solvent polarity can influence reaction rate and solubility of reagents. |

| Temperature | The reaction is expected to proceed at mild conditions, but temperature can be adjusted to control the reaction rate. | Higher temperatures may lead to side reactions, while lower temperatures may result in slow conversion. |

| Concentration | The concentration of HBr or the bromide salt can be varied to find the optimal balance for reaction kinetics. | Higher concentrations may increase the reaction rate but could also lead to undesired byproducts. |

| Reaction Time | Monitoring the reaction progress (e.g., by GC-MS or NMR) is crucial to determine the optimal reaction time for maximum yield. | Insufficient time will lead to incomplete conversion, while prolonged reaction times may result in product degradation. |

Systematic variation of these parameters would be necessary to maximize the yield and purity of this compound.

Sustainable and Scalable Production Approaches for this compound

Information regarding sustainable and scalable production of this compound is not available in the public domain. However, principles of green chemistry could be applied to its synthesis. For a scalable process based on the ring-opening of 2,2-bis(trifluoromethyl)oxirane, key considerations would include:

Atom Economy: The ring-opening reaction with HBr has a high theoretical atom economy as all atoms from the reactants are incorporated into the final product.

Solvent Selection: Choosing a recyclable and environmentally benign solvent would be a priority.

Catalysis: The development of a highly efficient and recyclable catalyst could reduce waste and energy consumption.

Process Safety: The handling of HBr and the potentially reactive epoxide precursor would require robust safety protocols in a large-scale setting.

Further research and development would be required to establish a truly sustainable and scalable manufacturing process for this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Applying these principles to the proposed synthesis of this compound can lead to a more sustainable manufacturing process.

For the initial Grignard reaction to form 2-methyl-1,1,1,3,3,3-hexafluoropropan-2-ol, several green chemistry principles can be implemented. Traditionally, Grignard reactions are conducted in volatile and hazardous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). A greener alternative is the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and is considered a more environmentally friendly solvent. umb.edu Furthermore, minimizing the amount of solvent used or exploring solvent-free reaction conditions, where feasible, would significantly improve the greenness of the process. Another key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com The Grignard reaction itself is generally atom-economical.

The second step, the free-radical bromination, also offers opportunities for green improvements. Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. A greener alternative is the use of N-bromosuccinimide (NBS) as a brominating agent. organic-chemistry.org NBS is a solid, making it easier and safer to handle than liquid bromine. The reaction is typically initiated by light (photobromination) or a radical initiator. Using visible light as an energy source is a green approach as it is a renewable energy source. The selectivity of bromination over chlorination is also a key consideration, as bromination is significantly more selective, leading to fewer byproducts and a higher yield of the desired product. masterorganicchemistry.com

Below is a table summarizing the application of green chemistry principles to the proposed synthesis:

| Synthetic Step | Traditional Method | Green Chemistry Approach | Relevant Green Chemistry Principle(s) |

| Step 1: Grignard Reaction | Hexafluoroacetone + Methylmagnesium bromide in Diethyl Ether | Hexafluoroacetone + Methylmagnesium bromide in 2-MeTHF or other greener solvents. umb.edu | Safer Solvents, Use of Renewable Feedstocks |

| Step 2: Bromination | 2-methyl-1,1,1,3,3,3-hexafluoropropan-2-ol + Br₂ with UV light | 2-methyl-1,1,1,3,3,3-hexafluoropropan-2-ol + NBS with visible light initiation. organic-chemistry.org | Safer Chemicals, Design for Energy Efficiency |

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This methodology offers significant advantages in terms of safety, efficiency, and scalability, making it a powerful tool for modern chemical synthesis.

Applying flow chemistry to the proposed synthesis of this compound can address several challenges inherent in the batch processing of these reactions. Grignard reactions are often highly exothermic, and controlling the reaction temperature in large-scale batch reactors can be difficult. chemicalindustryjournal.co.uk In a flow reactor, the high surface-area-to-volume ratio allows for excellent heat transfer, enabling precise temperature control and preventing thermal runaways. vapourtec.com This enhanced safety is a major advantage when dealing with reactive organometallic reagents. The in-situ generation of the Grignard reagent in a flow system, immediately followed by its reaction with hexafluoroacetone, can minimize the handling and storage of this moisture-sensitive reagent. chemicalindustryjournal.co.uk

The subsequent free-radical bromination step can also benefit significantly from a flow chemistry approach. Photochemical reactions, such as the light-initiated bromination, are particularly well-suited for flow reactors. The small dimensions of the reactor allow for uniform irradiation of the reaction mixture, leading to more efficient and controlled radical generation. This can result in higher yields and better selectivity compared to batch photoreactors, where light penetration can be an issue.

The table below outlines the potential benefits of applying flow chemistry to the synthesis:

| Synthetic Step | Batch Chemistry Challenges | Flow Chemistry Advantages | Key Flow Chemistry Benefits |

| Step 1: Grignard Reaction | Highly exothermic, difficult temperature control, handling of sensitive reagents. chemicalindustryjournal.co.uk | Excellent heat transfer, precise temperature control, in-situ reagent generation. vapourtec.com | Enhanced safety, improved reproducibility, reduced reagent decomposition. |

| Step 2: Bromination | Non-uniform light penetration in large batches, potential for side reactions. | Uniform irradiation, precise control of residence time. | Higher yields, improved selectivity, safer handling of radicals. |

Chemical Reactivity and Mechanistic Studies of 2 Bromomethyl Hexafluoropropan 2 Ol

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety of 2-(Bromomethyl)hexafluoropropan-2-ol

The bromomethyl group of this compound serves as the primary site for nucleophilic substitution reactions. The mechanistic course of these reactions, whether proceeding through a concerted (SN2) or a stepwise (SN1 or SN2') pathway, is a subject of detailed investigation.

Stereoelectronic Effects and Reaction Pathway Elucidation (SN1, SN2, SN2')

The strong electron-withdrawing nature of the two trifluoromethyl groups at the C2 position significantly impacts the reactivity of the adjacent bromomethyl moiety. These groups destabilize the development of a positive charge at the C1 carbon, making a classical SN1 pathway, which would proceed through a primary carbocation, highly unfavorable. Consequently, reactions with nucleophiles are more likely to follow bimolecular pathways.

The conventional SN2 mechanism, involving a backside attack on the carbon bearing the bromine atom, is a plausible route. However, the steric bulk of the hexafluoroisopropyl group can hinder this approach.

An alternative pathway, the SN2' mechanism, becomes a significant consideration, especially with certain nucleophiles. This pathway involves the nucleophile attacking the double bond of an in situ generated olefin intermediate, leading to an allylic rearrangement. Research on the closely related compound, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (B1273103), has shown that its reaction with enolates proceeds through a tandem elimination/allylic shift/hydrofluorination cascade, which deviates from a simple SN2 or SN2' mechanism. This suggests that the reactivity of this compound may also involve complex pathways influenced by the reaction conditions and the nature of the nucleophile.

Reactivity with Diverse Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

The reaction of this compound with various heteroatom nucleophiles is a key aspect of its chemical profile.

Oxygen Nucleophiles: Alkoxides and phenoxides are expected to react as potent nucleophiles. The reaction conditions, such as the choice of solvent and the counter-ion of the alkoxide, can influence the competition between substitution and elimination pathways. The use of polar aprotic solvents generally favors SN2 reactions.

Nitrogen Nucleophiles: Amines, acting as nitrogen-based nucleophiles, can displace the bromide to form the corresponding amino-substituted products. The steric hindrance around the reaction center may necessitate the use of less bulky primary or secondary amines for efficient substitution.

Sulfur Nucleophiles: Thiols and their conjugate bases, thiolates, are known to be excellent nucleophiles. Their "soft" nature makes them particularly effective in SN2 reactions with alkyl halides. The reaction of this compound with sulfur nucleophiles is anticipated to proceed efficiently to yield thioether derivatives. The high nucleophilicity of sulfur compounds often leads to a preference for substitution over elimination.

Reactivity with Carbon-based Nucleophiles (e.g., Carbanions, Enolates)

The formation of new carbon-carbon bonds via reaction with carbon-based nucleophiles is a synthetically valuable transformation.

In-depth studies on the reaction of the analogous 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane with enolates have revealed a complex reaction mechanism. Rather than a direct SN2 substitution, the reaction is proposed to proceed through an initial elimination of HBr to form hexafluoroisobutene (B1209683). This highly electrophilic olefin then undergoes a tandem reaction sequence involving an allylic shift and hydrofluorination. This cascade process efficiently circumvents the common side reaction of β-fluoride elimination often observed with α-CF3-vinyl systems.

The following table summarizes the hexafluoroisobutylation of various ketoesters using 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, which provides insight into the potential reactivity of this compound with similar carbon nucleophiles.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-(2-(trifluoromethyl)-3,3,3-trifluoropropan-1-yl)-2-methyl-3-oxobutanoate | 84 |

| 2 | Ethyl 2-benzyl-3-oxobutanoate | Ethyl 2-(2-(trifluoromethyl)-3,3,3-trifluoropropan-1-yl)-2-benzyl-3-oxobutanoate | 95 |

| 3 | Ethyl 2-isopropyl-3-oxobutanoate | Ethyl 2-(2-(trifluoromethyl)-3,3,3-trifluoropropan-1-yl)-2-isopropyl-3-oxobutanoate | 44 |

Elimination Reactions and Competing Pathways of this compound

In addition to substitution, this compound can undergo elimination reactions, leading to the formation of unsaturated products. The competition between elimination and substitution is a critical factor in determining the product distribution.

E1 vs. E2 Mechanisms

Elimination reactions can proceed through two primary mechanistic pathways: the unimolecular E1 mechanism and the bimolecular E2 mechanism.

E1 Mechanism: This two-step mechanism involves the initial formation of a carbocation intermediate, followed by deprotonation to form an alkene. Given the high instability of the primary carbocation that would be formed from this compound, the E1 pathway is considered highly unlikely.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. The E2 mechanism is favored by strong, non-nucleophilic bases and is a more probable pathway for this compound. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group.

The choice between E1 and E2 is heavily influenced by the reaction conditions. Strong bases favor the E2 mechanism, while weak bases and polar protic solvents favor the E1 pathway. For a primary halide like this compound, the E2 mechanism is the significantly more probable elimination pathway, especially in the presence of a strong base.

Formation of Olefinic and Cyclic Byproducts

Elimination reactions of this compound are expected to yield olefinic products. The primary olefinic product from a simple E2 elimination would be 1,1,1,3,3,3-hexafluoro-2-(hydroxymethyl)prop-1-ene.

As evidenced by the reactivity of the closely related 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, the in-situ formation of hexafluoroisobutene via elimination is a key step in its reaction with enolates. This suggests that under certain conditions, particularly with strong bases, the formation of such highly electrophilic olefinic intermediates is a facile process.

The potential for intramolecular reactions leading to cyclic byproducts should also be considered. The presence of the hydroxyl group in this compound introduces the possibility of an intramolecular SN2 reaction, where the hydroxyl oxygen acts as a nucleophile to displace the bromide, which would lead to the formation of a three-membered cyclic ether (an epoxide). The favorability of this intramolecular cyclization would depend on the reaction conditions, particularly the pH. Under basic conditions, deprotonation of the hydroxyl group would generate a more potent alkoxide nucleophile, potentially increasing the rate of cyclization.

Transformations Centered on the Hexafluoroisopropanol Functional Group of this compound

The hexafluoroisopropanol (HFIP) portion of the molecule imparts distinctive properties that significantly influence its reactivity and interactions. The two trifluoromethyl groups strongly withdraw electron density, rendering the hydroxyl proton highly acidic and modulating the molecule's ability to act as a solvent or co-solvent.

The most prominent feature of the hexafluoroisopropanol group is its pronounced acidity. The parent compound, hexafluoro-2-propanol, has a pKa of approximately 9.3, making it comparable in acidity to phenols. wikipedia.org This acidity is a direct consequence of the inductive effect of the six fluorine atoms, which stabilize the corresponding alkoxide anion.

In this compound, the hydroxyl group can be readily deprotonated by a suitable base to generate the 2-(bromomethyl)hexafluoropropan-2-oxide anion.

Reaction Scheme: Anion Generation (CF₃)₂C(OH)CH₂Br + Base ⇌ (CF₃)₂C(O⁻)CH₂Br + [Base-H]⁺

While this anion is stable, the strong electron-withdrawing nature of the trifluoromethyl groups diminishes the nucleophilicity of the oxygen atom. Nevertheless, this alkoxide can be utilized in specific synthetic applications, such as etherification reactions, where it can act as a nucleophile to attack electrophilic centers. The generation of this anion is a critical first step for transformations that require the modification of the hydroxyl functionality.

The hexafluoroisopropanol moiety is a powerful hydrogen bond donor. wikipedia.orgacs.org This characteristic allows this compound to engage in strong intermolecular hydrogen bonds, which can significantly influence reaction pathways when it is used as a reactant or a solvent. These interactions are capable of activating electrophiles and stabilizing cationic intermediates and transition states. researchgate.net

Recent studies on HFIP have highlighted its complex role, which extends beyond simple stabilization of positive charges. It can form hydrogen-bonded clusters that act as cooperative Brønsted acids, lowering the kinetic barriers for certain reactions. researchgate.net Furthermore, ab initio molecular dynamics simulations have revealed that the solvent effects of HFIP arise from a synergistic combination of hydrogen-bonding networks and solvent-solute C-H/π interactions. nih.govresearchgate.net When part of a molecule like this compound, this moiety can direct or influence the reactivity at the bromomethyl site by organizing the local solvent environment and stabilizing key intermediates.

Metal-Catalyzed Cross-Coupling Strategies Utilizing this compound

The presence of a primary alkyl bromide group makes this compound an excellent candidate for a variety of metal-catalyzed cross-coupling reactions. These transformations provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds at the bromomethyl position.

Palladium catalysts are highly effective for forming C-C bonds. nih.gov The C(sp³)-Br bond in this compound can be activated by a low-valent palladium complex to initiate the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. nih.gov

Sonogashira Coupling: Coupling with a terminal alkyne would yield a propargyl derivative, introducing an alkyne functional group.

Heck-Type Reactions: While classic Heck reactions involve alkenyl halides, related processes with alkyl halides can occur, often proceeding via radical intermediates generated from the palladium catalyst. beilstein-journals.org

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / SPhos | (CF₃)₂C(OH)CH₂-R |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | (CF₃)₂C(OH)CH₂-C≡C-R |

| Heck-Type | Alkene (e.g., Styrene) | Pd(OAc)₂ / Xantphos | (CF₃)₂C(OH)CH₂-CH=CH-R |

Nickel and copper catalysts offer complementary reactivity to palladium and are often more cost-effective. Nickel, in particular, is highly efficient for the cross-coupling of unactivated alkyl halides. rsc.orgthieme-connect.de

Nickel-Catalyzed Coupling: Nickel catalysts can mediate the coupling of this compound with a wide range of organometallic reagents (e.g., Grignard reagents, organozincs) and aryl or alkenyl halides through reductive cross-coupling pathways. rsc.orgnih.gov

Copper-Mediated Coupling: Copper catalysis is frequently used for trifluoromethylation and other fluoroalkylation reactions. nih.gov While not directly applicable here, copper can also facilitate the coupling of alkyl halides with various nucleophiles. Copper-mediated transformations often proceed through single-electron transfer (SET) mechanisms, involving radical intermediates. princeton.edu

| Metal | Reaction Type | Coupling Partner | General Product Structure |

|---|---|---|---|

| Nickel | Reductive Cross-Coupling | Ar-X (X=Cl, Br) | (CF₃)₂C(OH)CH₂-Ar |

| Nickel | Negishi-Type Coupling | R-ZnX | (CF₃)₂C(OH)CH₂-R |

| Copper | Ullmann-Type Coupling | R-OH, R-NH₂ | (CF₃)₂C(OH)CH₂-OR, (CF₃)₂C(OH)CH₂-NHR |

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from alkyl halides under mild conditions. uliege.be The C-Br bond in this compound is susceptible to reduction via single-electron transfer from an excited photocatalyst. This process generates the corresponding carbon-centered radical, (CF₃)₂C(OH)CH₂•.

This highly reactive radical intermediate can then undergo several transformations:

Addition to Alkenes and Alkynes: The radical can add across π-systems to form new C-C bonds, initiating cascade or functionalization reactions. nih.gov

Radical-Radical Coupling: It can couple with another radical species generated in the reaction mixture.

Dual Catalysis: In combination with a transition metal catalyst (e.g., nickel or copper), this radical can be trapped to form an organometallic species, which then undergoes reductive elimination with a coupling partner. This dual catalytic approach overcomes the high barriers often associated with the oxidative addition of alkyl halides to metals like copper. princeton.edu

This radical-based strategy provides a versatile and mild alternative to traditional metal-catalyzed cross-coupling reactions for the functionalization of this compound.

Derivatization and Functionalization Strategies Employing 2 Bromomethyl Hexafluoropropan 2 Ol

Synthesis of Novel Ethers and Esters from 2-(Bromomethyl)hexafluoropropan-2-ol

Elaboration to Nitrogen-Containing Derivatives (e.g., Amines, Amides, Imides, Heterocycles)

There is a lack of specific studies detailing the synthesis of nitrogen-containing derivatives starting from this compound. Standard synthetic methodologies would predict that the bromomethyl group could react with various nitrogen nucleophiles. For instance, reaction with ammonia or primary/secondary amines could lead to the corresponding amines. The formation of amides or imides would likely require a multi-step sequence, potentially involving the initial formation of an amine or a carboxylic acid derivative, for which no specific protocols involving this starting material were found. Furthermore, its use as a building block for the synthesis of nitrogen-containing heterocycles is not described in the available literature.

Introduction of Sulfur, Phosphorus, and Other Heteroatoms via this compound

The introduction of sulfur, phosphorus, or other heteroatoms onto the this compound scaffold has not been specifically reported in the searched scientific literature. Theoretically, the primary bromide could be displaced by sulfur nucleophiles like thiols (to form thioethers) or by phosphorus nucleophiles such as phosphines. However, no concrete examples, reaction schemes, or spectroscopic data for such reactions involving this compound were identified.

Synthesis of Polyfluorinated Carbon Scaffolds from this compound

Information regarding the use of this compound as a precursor for the synthesis of larger polyfluorinated carbon scaffolds is not available in the public domain based on the performed searches. Such transformations would likely involve carbon-carbon bond-forming reactions where the bromomethyl group acts as an electrophilic handle. Potential reactions could include couplings with organometallic reagents or reactions with carbanions. Despite the synthetic potential, no specific research detailing these applications for this particular compound could be located.

Applications of 2 Bromomethyl Hexafluoropropan 2 Ol As a Strategic Building Block in Advanced Synthesis

Design and Synthesis of Fluorinated Bioactive Molecules using 2-(Bromomethyl)hexafluoropropan-2-ol

The incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacological profiles. The hexafluoroisopropanol group, introduced via this compound, is particularly valuable due to its strong hydrogen-bond-donating capability and its ability to increase metabolic stability and binding affinity.

Pharmaceutical and Agrochemical Lead Compound Development

In the development of new pharmaceuticals and agrochemicals, this compound provides a direct route to novel lead compounds. The introduction of the trifluoromethyl group (CF3) is known to enhance the lipophilicity and metabolic stability of bioactive molecules. digitellinc.com The synthesis of building blocks containing the CF3 group is therefore a significant challenge in drug discovery. digitellinc.com By reacting this compound with nucleophilic scaffolds (e.g., phenols, amines, thiols) common in pharmaceutical and agrochemical cores, medicinal chemists can generate new chemical entities with potentially improved efficacy.

For instance, the attachment of the -CH2C(CF3)2OH group to a parent drug can alter its absorption, distribution, metabolism, and excretion (ADME) profile. This modification is a key step in the optimization of a lead compound. The bulky hexafluoro moiety can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life.

Table 1: Potential Bioactive Scaffolds Modified with this compound This table presents hypothetical examples based on common reactions in medicinal chemistry.

| Scaffold Type | Nucleophilic Group | Potential Product Class | Anticipated Property Enhancement |

|---|---|---|---|

| Phenolic Compound (e.g., Estradiol derivative) | Phenolic -OH | Fluorinated Hormone Analogs | Increased metabolic stability, altered receptor binding |

| Aromatic Amine (e.g., Aniline derivative) | Amino -NH2 | Fluorinated Kinase Inhibitors | Enhanced binding affinity through H-bonding |

| Heterocyclic Thiol (e.g., Mercaptopyrimidine) | Thiol -SH | Novel Antifungal or Antibacterial Agents | Increased membrane permeability |

| Pyridine (B92270) Derivative | Ring Nitrogen | Fluorinated Agrochemicals (Herbicides/Pesticides) | Improved target interaction and stability nih.gov |

Probing Structure-Activity Relationships in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.orggardp.orgashp.org These studies involve making systematic chemical modifications to a lead compound to map the impact of each change on its interaction with a biological target. gardp.org this compound is an ideal tool for SAR exploration, allowing chemists to probe the effects of introducing a bulky, lipophilic, and strongly hydrogen-bond-donating group.

By replacing a hydrogen atom or a smaller functional group with the -CH2C(CF3)2OH moiety, researchers can assess the steric and electronic requirements of a drug's binding site. nih.govcollaborativedrug.com This modification helps to determine if a large, fluorinated substituent is tolerated and whether the hydrogen-bonding capability of the tertiary alcohol enhances binding affinity. This systematic approach provides critical data for optimizing a drug's potency and selectivity. collaborativedrug.com

Synthesis of Diagnostic Agents and Molecular Probes

Fluorinated compounds are increasingly used in the development of advanced diagnostic agents, particularly for Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). The unique nuclear properties of fluorine isotopes (like ¹⁸F) make them valuable for in vivo imaging. While this compound contains the stable ¹⁹F isotope, its derivatives serve as important non-radioactive precursors and reference compounds for the development of ¹⁸F-labeled PET tracers.

Furthermore, the hexafluoroisopropanol group can be incorporated into fluorescent dyes and molecular probes. The strong electron-withdrawing nature of the two trifluoromethyl groups can modulate the electronic properties of a chromophore, shifting its absorption and emission wavelengths. This allows for the fine-tuning of probes for specific biological imaging applications, such as tracking molecules within cells or detecting specific ions or biomolecules.

Contributions to Materials Science through this compound Derivatives

The introduction of highly fluorinated groups into materials can dramatically alter their properties, imparting characteristics such as chemical inertness, thermal stability, and low surface energy. This compound serves as a key building block for creating a new generation of advanced materials.

Development of Functional Polymers and High-Performance Coatings

In polymer science, functional polymers are designed with specific reactive groups to achieve desired properties or to allow for further modification. This compound can be used to synthesize functional monomers or as a grafting agent to modify existing polymers. The resulting polymers, bearing the pendant hexafluoroisopropanol group, exhibit unique properties.

These fluorinated polymers are candidates for high-performance coatings, offering excellent chemical resistance, hydrophobicity (water repellency), and oleophobicity (oil repellency). Such coatings are valuable for protecting surfaces in harsh industrial environments, creating anti-fouling surfaces, or developing low-friction materials. The tertiary alcohol group can also serve as a cross-linking site to enhance the durability and robustness of the coating.

Table 2: Polymer Systems Incorporating the Hexafluoroisopropanol Moiety This table illustrates potential applications and resulting properties based on established polymer chemistry principles.

| Polymerization Strategy | Role of the Building Block | Resulting Polymer Type | Key Properties and Applications |

|---|---|---|---|

| Free-radical polymerization | Functional comonomer (after converting -CH2Br to a polymerizable group) | Fluorinated Acrylic or Styrenic Copolymers | Low surface energy, hydrophobicity; for use in specialty coatings and membranes. |

| Grafting onto existing polymers | Grafting agent (reacting -CH2Br with functional sites on a polymer backbone) | Surface-Modified Polymers (e.g., modified polyethylene) | Enhanced chemical resistance, low friction; for use in high-performance seals and liners. |

| Polycondensation | Diol component (after converting -CH2Br to another functional group) | Fluorinated Polyesters or Polyurethanes | Thermal stability, chemical inertness; for advanced engineering plastics and foams. |

Synthesis of Liquid Crystals and Optoelectronic Materials

The field of liquid crystals (LCs) relies on molecules (mesogens) that possess a specific combination of rigidity and flexibility, often with a significant dipole moment. Fluorine atoms are frequently incorporated into LC structures to tune properties such as dielectric anisotropy and viscosity.

This compound can be used to synthesize novel mesogens by attaching the bulky, polar -C(CF3)2OH group to a rigid molecular core. This terminal group can significantly influence the molecule's packing in the liquid crystalline phase, potentially leading to the formation of new mesophases. The introduction of fluorine is a known strategy for designing liquid crystals with negative dielectric anisotropy, which is crucial for technologies like vertical alignment (VA) LCDs.

In the broader field of optoelectronics, materials with tailored electronic properties are essential. rsc.orgnih.gov The strong inductive effect of the hexafluoroisopropyl group can be used to modify the energy levels (HOMO/LUMO) of organic semiconductors. By incorporating this group into conjugated polymers or small molecules, researchers can fine-tune their light-absorbing and charge-transporting properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation of Perfluorinated Surfactants and Specialty Fluids

No information was found regarding the use of this compound in the synthesis of perfluorinated surfactants or its incorporation into specialty fluids.

Role as a Precursor for Novel Reagents, Catalysts, and Ligands in Organic Synthesis

There is no available literature detailing the role of this compound as a precursor for the development of new reagents, catalysts, or ligands in organic synthesis.

Application in Chiral Pool Synthesis and Asymmetric Catalysis

Specific applications of this compound in chiral pool synthesis and asymmetric catalysis have not been documented in accessible research.

Derivation of Chiral Auxiliaries

No studies were identified that describe the derivation of chiral auxiliaries from this compound.

Synthesis of Enantiomerically Enriched Compounds

There is no information available on the use of this compound in the synthesis of enantiomerically enriched compounds.

Due to the lack of available data, the creation of interactive data tables and a comprehensive list of compound names as initially planned is not feasible. Further research and publication in this specific area are needed to elucidate the potential of this compound as a versatile building block in advanced chemical synthesis.

Advanced Spectroscopic and Computational Investigations of 2 Bromomethyl Hexafluoropropan 2 Ol

In-depth Spectroscopic Characterization of 2-(Bromomethyl)hexafluoropropan-2-ol and its Reaction Intermediates

A thorough spectroscopic analysis is fundamental to elucidating the molecular structure and electronic properties of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy would provide unambiguous confirmation of the molecular structure of this compound.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The two protons of the bromomethyl group (-CH₂Br) would present as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom and the quaternary carbon bearing two trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four carbon atoms in different chemical environments. The carbon of the bromomethyl group (-CH₂Br) would be influenced by the attached bromine. The quaternary carbon atom bonded to the hydroxyl and two trifluoromethyl groups would have a characteristic chemical shift. The two trifluoromethyl (-CF₃) carbons would be equivalent and would exhibit a quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for its characterization. wikipedia.orgbiophysics.org The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent and are expected to show a single signal. wikipedia.org The chemical shift of this signal is characteristic for trifluoromethyl groups attached to a tertiary alcohol. ucsb.edu

Predicted NMR Data for this compound The following table contains predicted data for illustrative purposes.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.0 | s | -CH₂Br |

| ¹H | Variable | br s | -OH |

| ¹³C | ~35 | t | -CH₂Br |

| ¹³C | ~75 (septet) | septet | C(OH)(CF₃)₂ |

| ¹³C | ~123 (q) | q | -CF₃ |

| ¹⁹F | ~-75 | s | -CF₃ |

Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₄H₃BrF₆O).

Tandem MS (MS/MS): Tandem mass spectrometry would be employed to study the fragmentation pathways of the molecular ion. Common fragmentation patterns for alcohols include the loss of a water molecule. libretexts.orglibretexts.org For alkyl halides, cleavage of the carbon-halogen bond is a typical fragmentation pathway. youtube.comjove.com The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio). jove.com

Predicted HRMS and Major MS/MS Fragments The following table contains predicted data for illustrative purposes.

| Technique | Predicted m/z | Assignment |

|---|---|---|

| HRMS | [M+H]⁺ calculated for C₄H₄BrF₆O | Protonated Molecular Ion |

| MS/MS | [M-H₂O]⁺ | Loss of water |

| MS/MS | [M-Br]⁺ | Loss of bromine radical |

| MS/MS | [CF₃]⁺ | Trifluoromethyl cation |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy

UV-Vis Spectroscopy: As a saturated bromoalkane, this compound is expected to have weak UV-Vis absorption, primarily in the far UV region, corresponding to n → σ* transitions of the non-bonding electrons on the bromine and oxygen atoms.

X-ray Crystallography of Stable this compound Derivatives

To definitively determine the three-dimensional structure of the molecule, X-ray crystallography would be the ideal technique. Since the parent compound is a liquid at room temperature, a stable, crystalline derivative would need to be prepared. Suitable derivatives could include esters or ethers formed at the hydroxyl group. This analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions in the solid state. Currently, no published crystal structures of derivatives of this compound are available.

Reaction Kinetic and Thermodynamic Studies for this compound Transformations

The reactivity of this compound is dictated by its functional groups: a tertiary alcohol and a primary alkyl bromide. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly influences the properties of these functional groups.

Kinetic studies would likely focus on nucleophilic substitution reactions at the bromomethyl carbon. acs.org The steric hindrance from the bulky hexafluoroisopropyl group would be expected to slow down the rate of Sₙ2 reactions. acs.org Thermodynamic studies would involve determining the enthalpy and entropy of reaction for key transformations, providing insight into the stability of reactants and products. rsc.org

Quantum Chemical Calculations and Molecular Dynamics Simulations of this compound Systems

Computational chemistry offers a powerful avenue for understanding the properties and reactivity of this compound at a molecular level.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations could be used to optimize the molecular geometry and predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. nih.govnih.gov These calculations would also provide insights into the electronic structure, including atomic charges and molecular orbitals, which are crucial for understanding the molecule's reactivity.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the behavior of this compound in different solvent environments. psu.edupsu.edu These simulations can provide information on solvation structures, intermolecular interactions (such as hydrogen bonding), and the dynamics of the molecule in solution. nih.gov

Electronic Structure and Orbital Interactions Analysis

The electronic structure of this compound is dominated by the strong inductive effect of the two trifluoromethyl (-CF₃) groups. These groups are powerful electron-withdrawing agents, which significantly polarize the molecule. This withdrawal of electron density has a profound impact on the adjacent atoms, most notably increasing the acidity of the hydroxyl (-OH) proton compared to non-fluorinated alcohols. The C-F bonds are highly polarized towards fluorine, and the carbon backbone experiences a significant electron deficiency.

Computational studies on the analogous compound, HFIP, have provided deep insights into its orbital interactions. Natural Bond Orbital (NBO) analysis would be expected to reveal strong hyperconjugative interactions. Specifically, delocalization of the lone pair electrons from the oxygen atom into the antibonding orbitals of the adjacent C-C and C-H bonds contributes to the stability of the molecule. For this compound, a similar delocalization into the σ*(C-Br) antibonding orbital would also be anticipated.

Theoretical studies on HFIP have elucidated its dual hydrogen-bond-donating property, involving both its hydroxyl (O-H) and methine (C-H) groups in interactions with arenes (XH–π interactions). High-accuracy computational methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have quantified the interaction energy of the HFIP/benzene (B151609) complex at approximately -7.22 kcal/mol. This strong interaction is a result of constructive orbital overlaps between the Highest Occupied Molecular Orbital (HOMO) of HFIP and the orbitals of the benzene ring. It is predicted that this compound would exhibit similar, if not stronger, interactions due to the further polarization induced by the bromine atom.

Table 1: Calculated Interaction Energies of HFIP with Various Molecules

| Interacting Molecule | Interaction Energy (kcal/mol) | Primary Interaction Type |

|---|---|---|

| Benzene | -7.22 | XH–π |

| Hexamethylbenzene (HMB) | -11.61 | XH–π (electron-rich) |

| Dimethyl Sulfoxide (DMSO) | -15.62 | Dipole–Dipole / Hydrogen Bond |

| Acetone | -11.88 | Hydrogen Bond |

| Ethane | -1.50 | Weak van der Waals |

Data in the table is based on computational studies of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP).

Mechanistic Pathways and Transition State Analysis

While specific mechanistic studies on this compound are scarce, its structure suggests two primary reactive sites: the hydroxyl group and the bromomethyl group. The hydroxyl group, due to its enhanced acidity, can act as a potent proton donor, facilitating acid-catalyzed reactions. The bromomethyl group is a classic electrophilic site, susceptible to nucleophilic substitution (Sₙ2) reactions, where the bromide ion serves as a good leaving group.

Transition state analysis for an Sₙ2 reaction at the bromomethyl carbon would involve computational modeling to determine the energy barrier for the concerted bond-forming (nucleophile-carbon) and bond-breaking (carbon-bromine) process. The presence of the bulky and electron-withdrawing hexafluoroisopropyl group would sterically hinder the backside attack characteristic of Sₙ2 reactions, potentially slowing the reaction rate compared to less hindered alkyl bromides. However, the electron-withdrawing nature of the adjacent groups could also stabilize the transition state, partially offsetting the steric hindrance.

The role of HFIP as a solvent in promoting various chemical reactions sheds light on the potential mechanistic involvement of the this compound structure. HFIP has been shown to activate electrophiles and stabilize leaving groups through its strong hydrogen-bonding ability. wikipedia.org Mechanistic studies of reactions conducted in HFIP often show that clusters of 2-3 HFIP molecules are involved in activating substrates. wikipedia.org It is plausible that this compound could participate in reactions not just as a reactant but also as a non-innocent solvent or additive, stabilizing transition states and intermediates through similar hydrogen-bonding interactions.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The reactivity of this compound is dictated by its distinct functional groups.

Reactivity: The molecule possesses both nucleophilic (hydroxyl oxygen) and electrophilic (bromomethyl carbon) centers. The electron-deficient nature of the carbon skeleton, however, diminishes the nucleophilicity of the oxygen atom. The primary mode of reactivity is expected to be nucleophilic substitution at the CH₂Br group and reactions involving the acidic proton of the hydroxyl group. The strong C-F bonds are generally unreactive under typical organic synthesis conditions.

Regioselectivity: In reactions with reagents that possess both nucleophilic and basic sites, high regioselectivity can be predicted. Strong, non-nucleophilic bases would preferentially deprotonate the hydroxyl group. Nucleophiles would selectively attack the primary carbon of the bromomethyl group, as the tertiary carbon bearing the -CF₃ groups is both sterically inaccessible and electronically deactivated towards nucleophilic attack.

Stereoselectivity: The molecule itself is achiral. However, if it were to react with a chiral nucleophile, the formation of diastereomeric products would be possible. Furthermore, in reactions where a new stereocenter is formed, the bulky hexafluoroisopropyl group would exert significant steric influence. For example, in an addition reaction to a prochiral center adjacent to the main group, the facial selectivity would be controlled by the steric demand of the C(CF₃)₂(OH)CH₂Br moiety, directing the incoming reagent to the less hindered face.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

Conformational analysis of this compound would focus on the rotation around the C-C and C-O bonds. Rotation around the C-CH₂Br bond is likely to be a key determinant of the molecule's preferred shape. The lowest energy conformers would seek to minimize steric repulsion between the bulky bromine atom and the two trifluoromethyl groups.

The most significant intermolecular interaction for this molecule is hydrogen bonding. Drawing from extensive studies on HFIP, the hydroxyl group of this compound is a formidable hydrogen bond donor and a very weak hydrogen bond acceptor. wikipedia.org This disparity is a direct consequence of the electron-withdrawing -CF₃ groups, which increase the partial positive charge on the hydrogen atom (enhancing donor ability) and decrease the electron density on the oxygen atom (weakening acceptor ability).

This strong hydrogen-bond-donating capability leads to the formation of self-associated clusters in the liquid phase and strong interactions with other hydrogen bond acceptors. Spectroscopic and computational studies on HFIP have shown that while individual hydrogen bonds are strong, the resulting clusters are smaller than those found in non-fluorinated alcohols like 2-propanol. This is attributed to the weakened acceptor strength, which curtails the extension of hydrogen-bonded chains. The dynamics of these hydrogen bonds are crucial to its chemical activity, with fast collective rearrangements of the clusters facilitating the solvation and activation of reactants.

Table 2: Comparative Properties of HFIP and Isopropanol

| Property | 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) | 2-Propanol (Isopropanol) |

|---|---|---|

| pKa | 9.3 | 16.5 |

| Boiling Point (°C) | 58.2 | 82.6 |

| Density (g/mL at 25°C) | 1.596 | 0.786 |

| H-Bond Donor Strength | Strong | Moderate |

| H-Bond Acceptor Strength | Very Weak | Moderate |

Emerging Research Directions and Future Prospects for 2 Bromomethyl Hexafluoropropan 2 Ol

Innovations in Sustainable Synthesis Routes and Biocatalysis for 2-(Bromomethyl)hexafluoropropan-2-ol

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For this compound, future research is anticipated to focus on greener synthesis strategies that minimize waste, reduce energy consumption, and utilize renewable resources. While specific sustainable synthesis routes for this compound are not yet extensively documented, general principles of green chemistry offer a roadmap for future innovations.

One promising avenue is the exploration of flow chemistry for the synthesis of this compound. Continuous flow reactors offer enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity compared to traditional batch processes. The in-situ generation of reactive intermediates, a key feature of flow chemistry, could be particularly advantageous for handling potentially hazardous reagents.

Biocatalysis represents another frontier in the sustainable synthesis of fluorinated compounds. The use of enzymes to catalyze chemical transformations offers unparalleled selectivity and operates under mild reaction conditions. While the direct enzymatic synthesis of this compound has not been reported, the broader field of biocatalysis for fluorinated molecules is rapidly advancing. Future research may focus on the discovery or engineering of enzymes, such as halogenases or fluorinases, that can selectively introduce the bromomethyl or hexafluoroisopropanol moieties. The development of such biocatalysts would represent a significant leap forward in the environmentally friendly production of this and other fluorinated building blocks.

Table 1: Potential Sustainable Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, improved efficiency, higher purity | Development of continuous flow protocols, in-situ reagent generation |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact | Discovery and engineering of novel enzymes (e.g., halogenases, fluorinases) |

| Alternative Solvents | Reduced toxicity and environmental persistence | Utilization of greener solvents like ionic liquids or supercritical fluids |

Exploration of Novel Catalytic and Reagent Applications for this compound

The unique combination of a reactive bromomethyl group and a sterically hindered, electron-withdrawing hexafluoroisopropanol moiety suggests a range of novel catalytic and reagent applications for this compound. While its direct applications are still emerging, the known reactivity of similar fluorinated alcohols, such as hexafluoroisopropanol (HFIP), provides a basis for predicting its potential uses.

The highly acidic and non-nucleophilic nature of the hydroxyl group in this compound could enable its use as a catalyst or additive in a variety of organic transformations. For instance, it could serve as a proton source in reactions that require a non-coordinating acid. The bulky hexafluoro-substituted backbone could also impart unique steric and electronic effects in catalysis, potentially leading to novel selectivities.

As a reagent, the bromomethyl group offers a handle for introducing the hexafluoroisopropoxy-methyl group into various molecules. This could be particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorinated moieties is known to enhance metabolic stability, lipophilicity, and biological activity. The compound could also be a precursor for the generation of novel fluorinated carbocations or other reactive intermediates.

Expanding the Scope of this compound in Interdisciplinary Research (e.g., Chemical Biology, Material Science)

The unique properties of fluorinated compounds make them valuable tools in a variety of interdisciplinary fields. For this compound, there are significant opportunities to expand its application beyond traditional organic synthesis.

In the realm of chemical biology , this compound could be utilized as a chemical probe to study biological systems. Its use as a specialty product for proteomics research suggests its potential to interact with and modify proteins. scbt.com The bromomethyl group can act as an electrophile, allowing for covalent modification of nucleophilic residues on proteins, which can be used for activity-based protein profiling or to develop covalent inhibitors. The hexafluoroisopropanol moiety could influence protein structure and stability, a property that is well-documented for HFIP in solubilizing peptides and monomerizing protein aggregates. wikipedia.org

In material science , the incorporation of this compound into polymers could lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. The high fluorine content can impart hydrophobicity and oleophobicity, making such materials suitable for coatings and specialized membranes. The reactive bromomethyl group provides a site for polymerization or for grafting onto existing polymer backbones.

Table 2: Potential Interdisciplinary Applications of this compound

| Field | Potential Application | Rationale |

| Chemical Biology | Covalent protein modification, enzyme inhibition | Reactive bromomethyl group for targeting nucleophilic residues |

| Solubilization of peptides and proteins | Properties analogous to hexafluoroisopropanol | |

| Material Science | Development of fluorinated polymers | Incorporation of thermal stability, chemical resistance, and hydrophobicity |

| Surface modification of materials | Grafting onto surfaces to impart unique properties |

Challenges and Opportunities in the Field of Fluorinated Building Blocks Research

The development and application of fluorinated building blocks like this compound are situated within a broader context of challenges and opportunities in fluorine chemistry.

One of the primary challenges is the development of cost-effective and scalable synthetic methods. The introduction of fluorine and fluorinated groups often requires specialized reagents and reaction conditions, which can be expensive and difficult to implement on an industrial scale. There is a continuous need for new synthetic methodologies that are both efficient and economically viable.

Another challenge lies in the predictive understanding of how fluorination will impact the properties of a molecule. While general trends are known, the precise effects of fluorine substitution can be subtle and difficult to predict, necessitating extensive empirical screening in drug discovery and materials science.

Despite these challenges, the opportunities in the field are vast. The unique properties conferred by fluorine continue to drive innovation in pharmaceuticals, agrochemicals, and advanced materials. nbinno.com The demand for new fluorinated building blocks that offer novel structural motifs and reactivity is ever-present. As our understanding of the role of fluorine in molecular design deepens, so too will the demand for specialized building blocks like this compound. The development of new catalytic methods and a deeper exploration of their potential in interdisciplinary fields will undoubtedly unlock new and exciting applications for this and other fluorinated compounds.

Q & A

Q. What are the recommended synthetic routes for 2-(Bromomethyl)hexafluoropropan-2-ol, and how can intermediates be stabilized?

Methodological Answer: The synthesis typically involves bromination of hexafluoroisopropanol (HFIP) derivatives. A common approach is the substitution of hydroxyl groups in fluorinated alcohols using brominating agents like PBr₃ or HBr in anhydrous conditions . For stabilization, intermediates such as hexafluoroacetone (HFA) are often generated and trapped with bromomethane under controlled temperatures (0–5°C) to minimize decomposition. Critical Consideration:

- Use inert atmospheres (N₂/Ar) to prevent moisture-induced side reactions.

- Purify intermediates via fractional distillation under reduced pressure (e.g., 40–60 mmHg) .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Combine analytical techniques:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 261 (M⁺) and isotopic patterns indicative of bromine .

- IR Spectroscopy: C-Br stretch near 550–600 cm⁻¹ and broad O-H stretch (~3200 cm⁻¹) .

Validation: Cross-reference with high-purity HFIP standards (CAS 920-66-1) to confirm fluorinated backbone integrity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Acid-resistant gloves, full-face shields, and fluoropolymer-coated lab coats to prevent skin contact with brominated/fluorinated compounds .

- Ventilation: Use fume hoods with scrubbers to capture HF or HBr vapors .

- Waste Management: Neutralize residues with calcium carbonate before disposal to avoid environmental release of fluorides .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The CF₃ groups stabilize transition states via inductive effects, accelerating SN2 reactions. For example:

- In Suzuki-Miyaura couplings, the compound acts as a benzyl bromide analog, with reaction rates 3–5× faster than non-fluorinated analogs .

- Computational studies (DFT) show reduced activation energy (~15 kcal/mol) due to fluorine’s electronegativity .

Experimental Design:

Q. What strategies mitigate elimination side reactions during functionalization of this compound?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) stabilize carbocation intermediates, reducing β-hydride elimination .

- Temperature Control: Maintain reactions below 30°C; higher temperatures favor alkene formation.

- Additives: Silver salts (AgNO₃) precipitate bromide ions, shifting equilibrium toward substitution .

Data Contradiction Analysis:

Conflicting reports on solvent efficacy (e.g., HFIP as a solvent vs. DMF ) suggest solvent-dependent steric effects. Replicate under standardized conditions.

Q. How can computational modeling predict the stability of this compound-derived intermediates?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) for C-Br (≈65 kcal/mol) and C-F (≈116 kcal/mol) .

- Molecular Dynamics (MD): Simulate solvation effects in fluorinated alcohols to predict aggregation behavior .

Validation: Compare computational results with experimental thermogravimetric analysis (TGA) data to correlate predicted vs. observed decomposition temperatures .

Q. What role does this compound play in synthesizing fluorinated polymers?

Methodological Answer: The compound serves as a monomer for introducing both fluorine and reactive bromine sites:

- Step-Growth Polymerization: React with diols (e.g., bisphenol A) to form polyethers with enhanced thermal stability (Tg > 150°C) .

- Post-Polymerization Modification: Bromine sites allow further functionalization (e.g., Suzuki coupling for conductive polymers) .

Analytical Challenge: Use MALDI-TOF MS to monitor molecular weight distributions and detect cyclic oligomers .

Q. How do solvent effects in fluorinated alcohols impact reaction outcomes with this compound?

Methodological Answer: HFIP-based solvents:

- Enhance electrophilicity of the bromomethyl group via hydrogen-bond donation .

- Reduce side reactions in Diels-Alder cycloadditions by stabilizing dienophiles .

Comparative Study:

| Solvent | Reaction Rate (k, s⁻¹) | Byproduct Formation |

|---|---|---|

| HFIP | 2.1 × 10⁻³ | <5% |

| DCM | 1.4 × 10⁻³ | 12–18% |

| THF | 0.9 × 10⁻³ | 20–25% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.